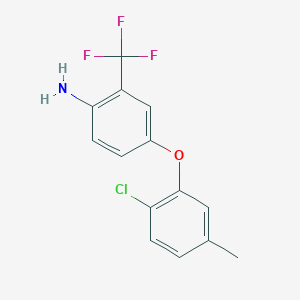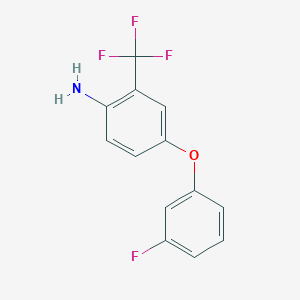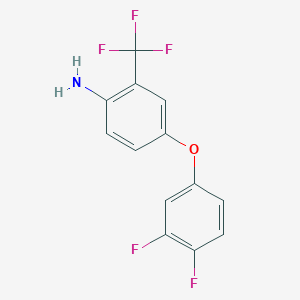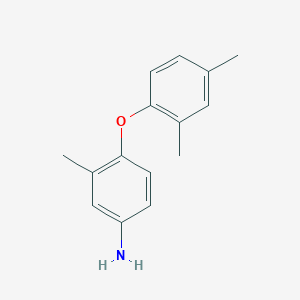![molecular formula C17H11ClF3NO B3171105 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-34-9](/img/structure/B3171105.png)
4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine
Übersicht
Beschreibung
“4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound used for proteomics research . It has a molecular formula of C17H11ClF3NO and a molecular weight of 337.73 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H11ClF3NO. It contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon) that is substituted with a chlorine atom and an oxyphenylamine group . The trifluoromethyl group is attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
Transport and Luminescence Properties
Research has revealed that compounds similar to 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine, particularly those within the naphthyl phenylamine (NPA) family, demonstrate significant potential in the fields of electronics and photonics due to their transport and luminescence properties. Studies on NPA compounds, including derivatives with chloro substitution, have shown correlations between their polar side groups and hole mobilities. These properties make them suitable for incorporation into organic light-emitting diodes (OLEDs), with emissions in the 420–440 nm range, indicating their utility in developing advanced display and lighting technologies (Tong et al., 2004).
Antimicrobial and Antioxidant Activities
Derivatives of naphthoquinones, structurally related to this compound, have been synthesized and evaluated for their potential antimicrobial and antioxidant activities. These studies are indicative of the broader chemical family's capacity for biological activity, suggesting that similar compounds might also possess these properties, which could be leveraged in pharmaceutical and biochemical research to develop new therapeutic agents (Devi et al., 2010).
Electron Transporting Abilities
Research into naphthylamine-based compounds has revealed their electron transporting (ET) abilities, crucial for the development of electronic and optoelectronic devices. Specifically, studies on naphthylamine derivatives have shown promising electron mobilities, making them potential materials for use in organic light-emitting diodes (OLEDs) and other electronic applications. This research underscores the importance of such compounds in advancing the field of organic electronics (Tse et al., 2006).
Charge Generation Efficiency in Organic Semiconductors
The ability of organic p-dopants, including those similar in structure to this compound, to effectively generate charges in organic semiconductors has been a significant area of investigation. Research demonstrates that homogeneous dispersion of such dopants in host materials can lead to higher charge generation efficiencies, crucial for the development of high-performance organic electronic devices. This finding highlights the compound's potential role in enhancing the efficiency of organic semiconductors, paving the way for more effective p-doping strategies (Lee et al., 2011).
Eigenschaften
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO/c18-14-6-8-16(12-4-2-1-3-11(12)14)23-10-5-7-15(22)13(9-10)17(19,20)21/h1-9H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBFZUGFPXJOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)





![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)

![N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3171120.png)

